N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide
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Overview
Description
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is a complex organic compound that features a tetrazole ring, a cyclohexane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide typically involves the formation of the tetrazole ring followed by the attachment of the cyclohexanecarboxamide group. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often involve heating in a solvent like DMF (dimethylformamide) or using microwave irradiation to accelerate the process .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Materials Science: The tetrazole ring can contribute to the development of energetic materials due to its high nitrogen content.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. This binding can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole Derivatives: Compounds like 5-substituted 1H-tetrazoles share the tetrazole ring structure and exhibit similar reactivity.
Cyclohexanecarboxamide Derivatives: These compounds have the cyclohexane ring and carboxamide group, making them structurally similar.
Uniqueness
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is unique due to the combination of the tetrazole ring and cyclohexanecarboxamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-7-9-14(10-8-12)21-15(18-19-20-21)11-17-16(22)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYHSYPLHLBWTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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